molecular formula C16H15Cl2N3OS2 B3128830 6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 338976-47-9

6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No. B3128830
CAS RN: 338976-47-9
M. Wt: 400.3 g/mol
InChI Key: QDBQEORXDCBNDH-UFWORHAWSA-N
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Description

The compound “6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime” is a derivative of imidazothiazole . It is also known as 6- (propan-2-ylsulfanyl)imidazo [2,1-b] [1,3]thiazole-5-carbonitrile . The compound is a solid and is stored at temperatures between 28°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solid state and storage temperature of 28°C . Other specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Stereoisomerization in Therapeutic Applications

6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime is related to CITCO, a human constitutive androstane receptor agonist. Research by Diethelm-Varela et al. (2020) on CITCO revealed that stereochemistry plays a significant role in its therapeutic potential. The study explored the stability and stereoisomerization of CITCO, which is important for its therapeutic applications, especially as a hepatic xenobiotic sensor protein (Diethelm-Varela et al., 2020).

Antitumor Potential

Andreani et al. (2005) investigated compounds derived from imidazo[2,1-b]thiazoles for their antitumor properties. They focused on guanylhydrazones, finding that some derivatives, including those related to 6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime, showed promising results as antitumor agents (Andreani et al., 2005).

Synthesis of pH-sensitive Spin Probes

Kirilyuk et al. (2003) explored the synthesis of pH-sensitive spin probes using derivatives of imidazo[2,1-b]thiazoles. Their research is relevant to 6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime as it demonstrates the potential of these compounds in creating sensitive probes for scientific research applications (Kirilyuk et al., 2003).

Electrophilic Substitution Studies

O'Daly et al. (1991) conducted a study on electrophilic substitution of imidazo[2,1-b]thiazoles, providing insights into the chemical behavior of compounds like 6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime. Their research is vital for understanding the reactivity and potential modifications of such compounds (O'Daly et al., 1991).

Herbicidal Activity

Andreani et al. (1991) explored the herbicidal activity of imidazo[2,1-b]thiazole derivatives. This research is relevant for understanding the broader applications of compounds like 6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime in agriculture and plant management (Andreani et al., 1991).

Anti-inflammatory Activity

Labanauskas et al. (2000) synthesized compounds from the imidazo[2,1-b][1,3]thiazole family, including those similar to 6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime, which exhibited anti-inflammatory properties. This research highlights the potential medicinal applications of these compounds (Labanauskas et al., 2000).

Safety and Hazards

The safety information for a similar compound, 6- (propan-2-ylsulfanyl)imidazo [2,1-b] [1,3]thiazole-5-carbonitrile, includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3OS2/c1-10(2)24-15-14(21-6-7-23-16(21)20-15)8-19-22-9-11-12(17)4-3-5-13(11)18/h3-8,10H,9H2,1-2H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBQEORXDCBNDH-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(N2C=CSC2=N1)C=NOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)SC1=C(N2C=CSC2=N1)/C=N/OCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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